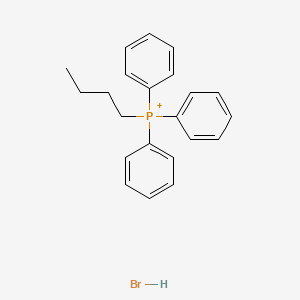
Butyl(triphenyl)phosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl)Triphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with butyl bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C and stirred until the reaction is complete . The product is then purified by recrystallization from solvents such as chloroform or methanol .
Industrial Production Methods
In industrial settings, the production of (1-Butyl)Triphenylphosphonium Bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in bulk quantities and packaged in various sizes ranging from small laboratory-scale quantities to large industrial-scale batches .
Análisis De Reacciones Químicas
Types of Reactions
(1-Butyl)Triphenylphosphonium Bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(1-Butyl)Triphenylphosphonium Bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-Butyl)Triphenylphosphonium Bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. In biological systems, it targets tubulin polymerization, inhibiting cell division and exhibiting antimitotic properties . The compound also affects the mitochondrial carnitine system, influencing energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A related compound used in similar catalytic applications.
Tetramethylphosphonium Bromide: Another phosphonium salt with different alkyl groups.
Triphenylphosphine Oxide: The oxidized form of triphenylphosphine.
Uniqueness
(1-Butyl)Triphenylphosphonium Bromide is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity. Its ability to act as a phase transfer catalyst and its applications in inhibiting tubulin polymerization make it particularly valuable in both chemical and biological research .
Propiedades
Fórmula molecular |
C22H25BrP+ |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
butyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1; |
Clave InChI |
IKWKJIWDLVYZIY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride](/img/structure/B12824626.png)
![Methyl 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B12824627.png)

![Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12824642.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one](/img/structure/B12824651.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)
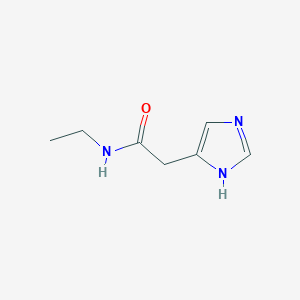
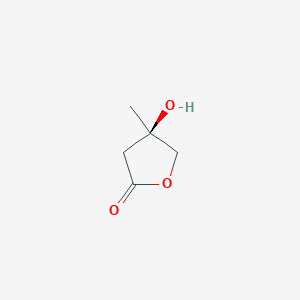
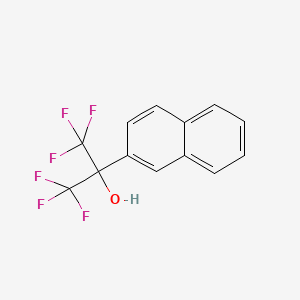
![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)
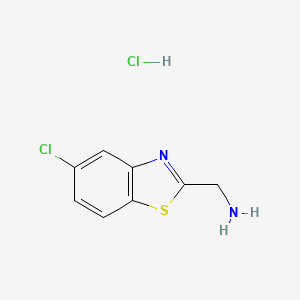

![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)
